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Compound of Interest

Compound Name:
2-Ethyl-2-

(trifluoromethyl)morpholine

Cat. No.: B13186391

Get Quote

Introduction & Strategic Analysis
The incorporation of a trifluoromethyl (

) group into saturated heterocycles is a high-value strategy in medicinal chemistry. It modulates

, enhances metabolic stability (blocking oxidative metabolism), and increases lipophilicity
without significant steric penalty.

2-Ethyl-2-(trifluoromethyl)morpholine represents a challenging structural motif due to the

steric bulk of the quaternary center adjacent to the heteroatoms. Standard morpholine

syntheses (e.g., dialkylation of amines) often fail or suffer from low yields with such hindered

substrates.

Retrosynthetic Logic
To ensure scalability and operational simplicity, we utilize a "Cyanohydrin-Amide Cyclization"

strategy. This route avoids the handling of volatile and potentially unstable 2,2-disubstituted

oxiranes. Instead, it builds the morpholine ring stepwise from the commercially available 1,1,1-

trifluoro-2-butanone.
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Key Advantages:

Safety: Avoids high-pressure hydrogenation of unstable intermediates.

Scalability: Uses standard unit operations (acylation, reduction, crystallization).

Cost: Reagents (TMSCN, Chloroacetyl chloride, Borane) are commodity chemicals.

Process Flow Diagram
The following diagram outlines the logical flow from starting material to the final salt form.
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1,1,1-Trifluoro-2-butanone
(Starting Material)

Step 1: Cyanosilylation & Hydrolysis
(TMSCN, ZnI2)

Intermediate A:
2-Hydroxy-2-(trifluoromethyl)butanenitrile

Step 2: Nitrile Reduction
(LiAlH4 or BH3)

Intermediate B:
2-(Aminomethyl)-1,1,1-trifluorobutan-2-ol

Step 3: N-Acylation & Cyclization
(Chloroacetyl chloride, then KOtBu)

Intermediate C:
2-Ethyl-2-(trifluoromethyl)morpholin-3-one

Step 4: Lactam Reduction
(BH3-DMS)

Target Product:
2-Ethyl-2-(trifluoromethyl)morpholine HCl

Click to download full resolution via product page
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Figure 1: Stepwise synthetic workflow for the construction of the quaternary trifluoromethyl

morpholine scaffold.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-2-
(trifluoromethyl)butanenitrile (Cyanohydrin Formation)
This step establishes the quaternary center. The use of TMSCN (Trimethylsilyl cyanide) is

preferred over KCN/HCN for safety and yield in organic solvents.

Reagents: 1,1,1-Trifluoro-2-butanone (1.0 equiv), TMSCN (1.2 equiv),

(0.05 equiv, catalyst).

Solvent: Dichloromethane (DCM) or neat.

Protocol:

Charge a flame-dried reactor with 1,1,1-trifluoro-2-butanone and catalytic

under nitrogen.

Cool to 0 °C. Add TMSCN dropwise over 30 minutes to control the exotherm.

Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor by

19F NMR (disappearance of ketone signal at ~-80 ppm).

Hydrolysis: Add 3M HCl (aq) and stir vigorously for 2 hours to cleave the O-TMS group.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[1]

Purification: Vacuum distillation.

Expected Yield: 90-95%.

Appearance: Colorless oil.
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Step 2: Reduction to 2-(Aminomethyl)-1,1,1-
trifluorobutan-2-ol
Reduction of the nitrile to the primary amine requires a strong hydride donor. Lithium Aluminum

Hydride (LAH) is standard, though Borane-THF is a safer alternative for kilogram scales.

Reagents:

(2.5 equiv).

Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

Prepare a suspension of

in anhydrous THF at 0 °C.

Add the Cyanohydrin (from Step 1) dissolved in THF dropwise. Maintain internal temperature

<10 °C.

Reflux the mixture for 4–6 hours. The sterically hindered nitrile may require heat to reduce

fully.

Quench (Fieser Method): Cool to 0 °C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL).

Filter the granular precipitate through a Celite pad.

Concentrate the filtrate to obtain the crude amino alcohol.

Note: The product is a 1,2-amino alcohol with a tertiary hydroxyl group. It can be used in

the next step without distillation if purity is >90%.
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Step 3: Morpholinone Formation (Acylation &
Cyclization)
This is the critical ring-closing step. We first form the amide (kinetic control) and then use a

base to drive the intramolecular alkoxide attack on the alkyl chloride.

Reagents: Chloroacetyl chloride (1.1 equiv), Triethylamine (

, 1.2 equiv), Potassium tert-butoxide (

, 2.5 equiv).

Solvent: DCM (for acylation), THF (for cyclization).

Protocol:

Acylation: Dissolve the Amino Alcohol (Step 2) and

in DCM at 0 °C.

Add Chloroacetyl chloride dropwise.[2][3] Stir for 2 hours.

Perform a quick aqueous wash (water, then brine) to remove salts. Isolate the crude

chloroacetamide intermediate (do not purify extensively).

Cyclization: Dissolve the crude amide in anhydrous THF.

Cool to 0 °C and add

portion-wise. The solution will darken.

Stir at room temperature for 4 hours. The strong base generates the tertiary alkoxide, which

displaces the chloride to close the ring.

Workup: Quench with saturated

. Extract with Ethyl Acetate.[2]

Purification: Silica gel chromatography (Hexanes/EtOAc) or crystallization from

ether/hexanes.
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Target:2-Ethyl-2-(trifluoromethyl)morpholin-3-one.

Step 4: Reduction to Morpholine
The lactam (morpholinone) is reduced to the cyclic amine.

Reagents: Borane-Dimethyl Sulfide Complex (

, 3.0 equiv).

Solvent: Anhydrous THF.

Protocol:

Dissolve the Morpholinone (Step 3) in THF under nitrogen.

Add

dropwise at room temperature.

Heat to reflux for 3 hours.

Quench: Cool to 0 °C. Carefully add Methanol (excess) to destroy excess borane.

Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

Isolation: Neutralize with NaOH to pH >12. Extract with DCM.

Salt Formation: Treat the DCM layer with HCl in ether/dioxane to precipitate the 2-Ethyl-2-
(trifluoromethyl)morpholine hydrochloride salt.

Final Yield: ~40-50% (Overall from ketone).

Analytical Data & Specifications
The following table summarizes the expected analytical signatures for validation.
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Parameter
Specification / Expected
Value

Notes

Appearance
White crystalline solid (HCl

salt)

Hygroscopic; store under

desiccant.

1H NMR (DMSO-d6)

0.95 (t, 3H,

), 1.80 (q, 2H,

-Et), 3.10-3.50 (m, 4H, ring N-

), 3.80-4.10 (m, 2H, ring O-

).

Broad NH peak > 9.0 ppm.

19F NMR
Singlet at

-78.0 to -82.0 ppm

Characteristic of quaternary

.

MS (ESI+)
[M+H]+ = 184.xx (Free base

MW ~183.17)

Solubility
High in Water, DMSO,

Methanol.

Low in Hexanes/Ether (Salt

form).

Safety & Scale-Up Considerations
Mechanistic Insight: The "Gem-Disubstituted" Effect
The cyclization in Step 3 is facilitated by the Thorpe-Ingold effect (gem-disubstituent effect).

The bulky Ethyl and Trifluoromethyl groups on the quaternary carbon compress the bond

angle, bringing the hydroxyl and chloroacetamide groups closer together, thereby accelerating

the ring closure despite the steric hindrance of the tertiary alcohol.

Thermal Hazards
Step 1 (TMSCN): Highly toxic. Ensure reactor venting is scrubbed (bleach solution) to

neutralize any evolved HCN.
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Step 2 (LAH): Pyrophoric solid. For scales >100g, switch to Red-Al (Vitride) in toluene, which

is thermally more stable and easier to handle.

Waste Management
Fluorinated Waste: All aqueous waste from Step 1 and 2 should be treated as fluorinated

chemical waste.

Boron Waste: Methanol quench of Borane generates trimethylborate (volatile, toxic). Quench

in a well-ventilated hood.
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Commercial Availability of Precursor

1,1,1-Trifluoro-2-butanone (CAS 381-88-4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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